7-Methylquinolin-6-ol

Descripción general

Descripción

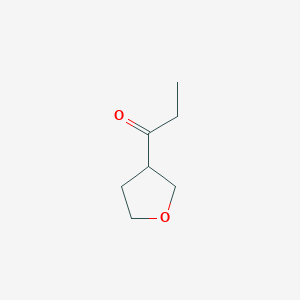

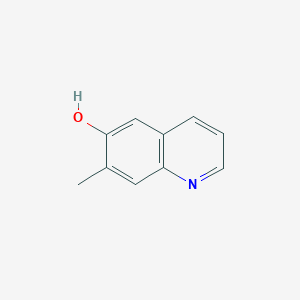

7-Methylquinolin-6-ol , also known by its chemical formula C₁₀H₉NO , is a nitrogen-containing bicyclic compound. It belongs to the quinoline family and exhibits diverse biological activities. Quinolines are widely found in nature and have applications in medicine, food, catalysts, dyes, materials, and electronics .

Synthesis Analysis

!Synthesis of 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione

Aplicaciones Científicas De Investigación

Anticancer Activity

7-Methylquinolin-6-ol and its derivatives have shown potential in cancer research. For instance, novel derivatives of 7-amino-4-methylquinolin-2(1H)-one were synthesized and demonstrated selective activity against cancer cells, differing in their efficacy against various cancer types. Some of these compounds inhibited cell migration, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).

Antimicrobial Properties

Research on Citrullus colocynthis fruits and 4-methylquinoline analogues revealed antimicrobial activities against foodborne bacteria. One particular compound, 2-methyl-8-hydroxyquinoline, showed significant antimicrobial activity, indicating its potential for developing eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).

Quantum Entanglement Dynamics for Cancer Diagnosis

A study on the interaction between a moving nano molecule, including a derivative of this compound, and a two-mode field in cancer diagnosis, demonstrated the potential of these compounds in the innovative field of quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

Tautomeric Bistable Switches

A study of two novel 7-hydroxyquinoline-based Schiff bases, derivatives of this compound, showed they could exist as a mixture of enol and keto tautomers. Their photochemical properties indicated their suitability as bistable switches, useful in molecular electronics (Georgiev et al., 2021).

Tubulin-Binding Tumor-Vascular Disrupting Agents

A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one revealed its potential as a tubulin-binding tumor-vascular disrupting agent. This compound showed high antiproliferative activity against various human tumor cell lines and disrupted tumor vasculature, indicating its promise in cancer therapy (Cui et al., 2017).

Fluorescent Chemodosimeter for Mercury Detection

A fluorescent chemodosimeter, 7-ally1-2-methylquinolin-8-ol, was synthesized for detecting Hg2+ in aqueous solutions. Its ability to detect and remove Hg2+ from water makes it a valuable tool in environmental monitoring (Jiang et al., 2014).

Mecanismo De Acción

Target of Action

Quinoline derivatives, which 7-methylquinolin-6-ol is a part of, have been known to exhibit a broad range of biological activities . They are often used in the synthesis of natural products and drug design .

Mode of Action

Quinoline derivatives have been reported to possess antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties . The interaction of these compounds with their targets often results in the inhibition or activation of certain biochemical pathways, leading to their therapeutic effects .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide array of cellular responses including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis .

Pharmacokinetics

The physicochemical properties of quinoline derivatives, such as their molecular weight and structure, can influence their pharmacokinetic properties .

Result of Action

Quinoline derivatives have been reported to exhibit a variety of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Propiedades

IUPAC Name |

7-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9-8(6-10(7)12)3-2-4-11-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADETFICOBYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)

![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)

![trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate](/img/structure/B3157106.png)